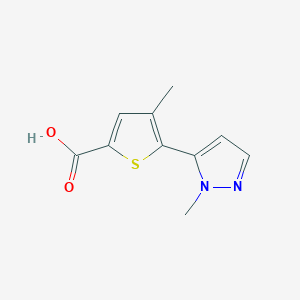
N,N-diallyl-6-chloropyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-6-chloropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals, agrochemicals, and other industrial applications. The presence of both chloro and diallylamino groups in the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-6-chloropyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with diallylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diallyl-6-chloropyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The diallylamino group can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridazines.
Oxidation Products: N-oxides of the diallylamino group.
Reduction Products: Secondary amines.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
N,N-diallyl-6-chloropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of N,N-diallyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The diallylamino group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-ethylaminopyridazine
- 3-Chloro-6-hydrazinopyridazine
- 3-Chloro-6-pyrazolylpyridazine
Uniqueness
N,N-diallyl-6-chloropyridazin-3-amine is unique due to the presence of both chloro and diallylamino groups, which provide a combination of reactivity and binding properties not commonly found in other pyridazine derivatives. This makes it a versatile compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H12ClN3 |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
6-chloro-N,N-bis(prop-2-enyl)pyridazin-3-amine |
InChI |
InChI=1S/C10H12ClN3/c1-3-7-14(8-4-2)10-6-5-9(11)12-13-10/h3-6H,1-2,7-8H2 |
Clé InChI |
ZEGCQICQMIAVBO-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)C1=NN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)







![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
